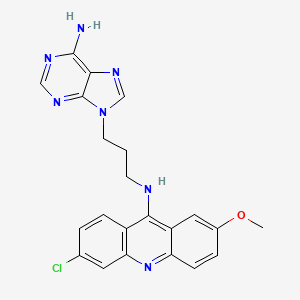
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a hydroxyheptadecyl chain and an acetamide group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptadecyl group.
Introduction of the Acetamide Group: The final step involves the acylation of the amino group on the quinazolinone core with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyheptadecyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
This compound: is unique due to its specific hydroxyheptadecyl chain and acetamide group, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Properties
CAS No. |
917764-70-6 |
|---|---|
Molecular Formula |
C27H43N3O3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C27H43N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(32)26-28-24-20-18-17-19-23(24)27(33)30(26)29-22(2)31/h17-20,25,32H,3-16,21H2,1-2H3,(H,29,31) |
InChI Key |
PDOKCBIVPJDEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


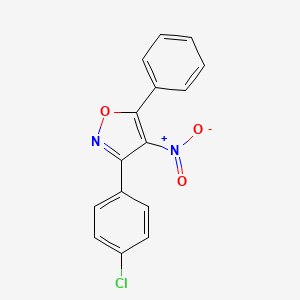
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
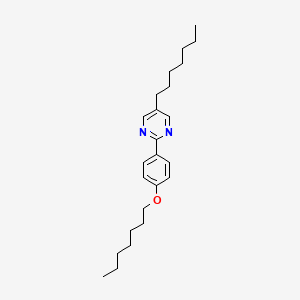

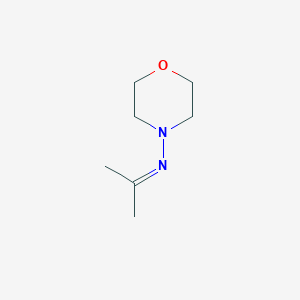

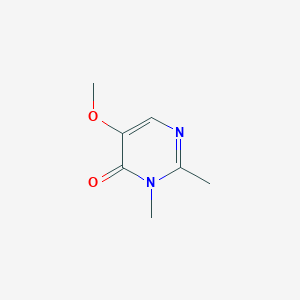


![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
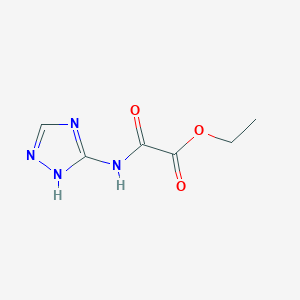
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

